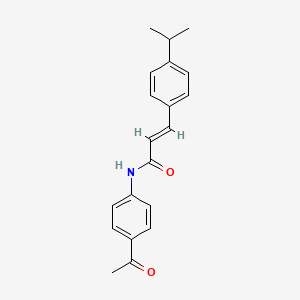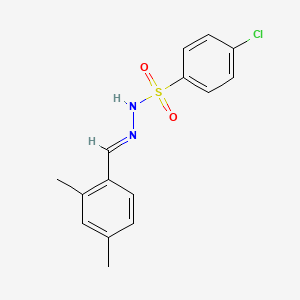![molecular formula C17H14N2O6 B5581545 Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5581545.png)
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an acetylphenyl group, and a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by the introduction of the acetylphenyl and carbamoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.
化学反応の分析
Types of Reactions
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzoates.
科学的研究の応用
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate
- 3-[(4-acetylphenyl)carbamoyl]methylbenzoate
Uniqueness
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a carbamoyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
特性
IUPAC Name |
methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZLSHRKCJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5581482.png)
![(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine](/img/structure/B5581486.png)

![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5581494.png)
![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5581503.png)
![5-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10,12,14-pentaene-7,16-dione](/img/structure/B5581508.png)
![11-methyl-3,5-bis(methylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B5581526.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(1-phenyl-1H-tetrazol-5-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581530.png)

![6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5581549.png)
